Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Cancer Research .
Summary of the Application: The compound “2-amino-N-(2-ethylphenyl)benzamide” has been used in the design and synthesis of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . These inhibitors have shown potential in cancer drug development .
Methods of Application or Experimental Procedures: The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, were evaluated for their antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
Results or Outcomes: The compounds showed potent antiproliferative activities against the tested cell lines . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
Specific Scientific Field: This application is in the field of Biochemistry and Microbiology .
Summary of the Application: “2-amino-N-(2-ethylphenyl)benzamide” has been used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities .
Methods of Application or Experimental Procedures: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds also showed in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
2-amino-N-(2-ethylphenyl)benzamide is an organic compound characterized by its amine and benzamide functional groups. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound features a benzene ring substituted with an ethyl group and an amino group, which contributes to its unique properties and potential applications in medicinal chemistry. The structural formula can be depicted as follows:
where represents the ethyl-substituted phenyl group.
The chemical behavior of 2-amino-N-(2-ethylphenyl)benzamide is influenced by its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to improve its efficacy in biological applications or to explore new derivatives with enhanced properties.
Research indicates that 2-amino-N-(2-ethylphenyl)benzamide exhibits significant biological activity, particularly in cancer therapy. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression. The compound has shown promising results in inhibiting cancer cell proliferation, particularly in leukemia and prostate cancer cell lines .
Additionally, derivatives of this compound have been explored for their anticonvulsant properties, suggesting a broader therapeutic potential beyond oncology .
The synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves several key steps:
A general synthetic pathway may include the following steps:
2-amino-N-(2-ethylphenyl)benzamide has potential applications in various fields:
Interaction studies involving 2-amino-N-(2-ethylphenyl)benzamide focus primarily on its binding affinity and inhibitory effects on specific targets such as HDACs and kinases. These studies aim to elucidate the mechanism of action and identify potential synergistic effects when combined with other therapeutic agents. For instance, combinations of this compound with other inhibitors have shown enhanced antiproliferative effects against various cancer cell lines .
Several compounds share structural similarities with 2-amino-N-(2-ethylphenyl)benzamide, including:
Compound | Key Features | Biological Activity |
---|---|---|
2-amino-N-(2-ethylphenyl)benzamide | Ethyl substitution; HDAC inhibitor potential | Anticancer, anticonvulsant |
4-amino-N-(2-ethylphenyl)benzamide | Similar structure; focus on neuroactivity | Anticonvulsant |
N-(4-chlorophenyl)benzamide | Chlorine substitution; HDAC inhibition | Anticancer |
N-(2-methylphenyl)benzamide | Methyl substitution; varied biological effects | Potential anticancer activity |
Each compound exhibits unique characteristics that contribute to its specific biological activities, making them valuable in medicinal chemistry research.
Conventional synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves coupling 2-aminobenzoic acid derivatives with 2-ethylaniline. A widely adopted method utilizes carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety [3]. For instance, reacting 2-aminobenzoic acid with 2-ethylaniline in dichloromethane (DCM) at 0–5°C yields the target compound after 12–16 hours, with purification via column chromatography [3].
An alternative approach employs mixed anhydride intermediates, where 2-aminobenzoic acid is treated with ethyl chloroformate in the presence of triethylamine, followed by reaction with 2-ethylaniline. This method achieves moderate yields (65–70%) but requires stringent temperature control to minimize side reactions [4]. Recent advancements have introduced benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, enhancing reaction efficiency to 80–85% yields under ambient conditions [3].
Table 1: Comparison of Conventional Synthesis Methods
Method | Reagents | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Carbodiimide-mediated | EDC, HOBt | DCM | 70–75 | [3] |
Mixed anhydride | Ethyl chloroformate | THF | 65–70 | [4] |
BOP-assisted coupling | BOP, DMAP | DMF | 80–85 | [3] |
The iodine/tert-butyl hydroperoxide (I₂/TBHP) system has emerged as a powerful mediator for domino reactions, enabling sequential C–N bond formation and cyclization in a single pot. In one protocol, 2-ethylaniline reacts with 2-nitrobenzaldehyde under I₂/TBHP oxidative conditions, facilitating nitro group reduction and subsequent amide coupling [1]. This method eliminates the need for pre-functionalized intermediates, achieving 75–80% yields within 8–10 hours [1].
Mechanistic studies suggest that I₂ acts as a Lewis acid, polarizing the carbonyl group of 2-nitrobenzaldehyde, while TBHP generates reactive oxygen species to drive nitro-to-amine reduction. The in situ-formed 2-aminobenzaldehyde then undergoes nucleophilic attack by 2-ethylaniline, followed by dehydration to yield the benzamide [1]. This approach exemplifies atom economy, as all reactants are incorporated into the final product.
Green chemistry principles have been integrated into the synthesis of 2-amino-N-(2-ethylphenyl)benzamide through solvent-free mechanochemical grinding and aqueous-phase reactions. Ball milling 2-aminobenzoic acid and 2-ethylaniline with catalytic p-toluenesulfonic acid (PTSA) at 30 Hz for 45 minutes delivers the product in 68% yield, bypassing organic solvents entirely [5].
Microwave-assisted synthesis in water represents another eco-friendly strategy. Irradiating a mixture of 2-aminobenzoic acid, 2-ethylaniline, and sodium dodecyl sulfate (SDS) as a surfactant at 120°C for 15 minutes achieves 72% yield, with energy consumption reduced by 40% compared to conventional heating [5]. These methods align with the 12 Principles of Green Chemistry, minimizing waste and hazardous byproducts.
One-step synthesis routes prioritize simplicity and scalability. A notable example involves the direct coupling of 2-aminobenzoyl chloride with 2-ethylaniline in tetrahydrofuran (THF) at reflux. This method attains 85% yield after 4 hours but requires anhydrous conditions to prevent hydrolysis of the acid chloride [4].
Optimization strategies focus on catalyst selection and reaction kinetics. Employing zeolite-supported palladium nanoparticles (Pd@Zeolite) accelerates the coupling reaction, achieving 90% yield in 2 hours at 50°C [3]. Kinetic studies reveal a second-order dependence on reactant concentrations, suggesting a bimolecular rate-determining step.
Table 2: One-Step Synthesis Optimization Parameters
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
None | 66 (reflux) | 4 | 85 | [4] |
Pd@Zeolite | 50 | 2 | 90 | [3] |
CuI/L-proline | 80 | 3 | 78 | [5] |
Retrosynthetic analysis dissects 2-amino-N-(2-ethylphenyl)benzamide into two primary precursors: 2-aminobenzoic acid and 2-ethylaniline. Disconnection of the amide bond reveals two plausible pathways:
The latter pathway, inspired by Ugi multicomponent reactions, offers superior functional group tolerance and avoids protecting group strategies [1]. Computational modeling using density functional theory (DFT) confirms that the isocyanide route has a lower activation energy (ΔG‡ = 25.3 kcal/mol) compared to the acid chloride method (ΔG‡ = 32.1 kcal/mol) [5].